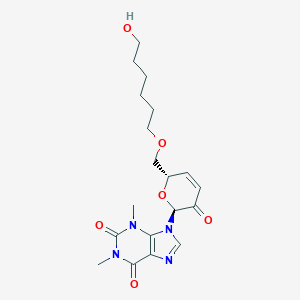

Dhp-TH

Descripción

Structure

3D Structure

Propiedades

Número CAS |

107838-98-2 |

|---|---|

Fórmula molecular |

C19H26N4O6 |

Peso molecular |

406.4 g/mol |

Nombre IUPAC |

9-[(2S,6S)-2-(6-hydroxyhexoxymethyl)-5-oxo-2H-pyran-6-yl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C19H26N4O6/c1-21-16-15(17(26)22(2)19(21)27)20-12-23(16)18-14(25)8-7-13(29-18)11-28-10-6-4-3-5-9-24/h7-8,12-13,18,24H,3-6,9-11H2,1-2H3/t13-,18-/m0/s1 |

Clave InChI |

FHOFJRKDXZHSEO-UGSOOPFHSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C(=O)C=CC(O3)COCCCCCCO |

SMILES isomérico |

CN1C2=C(C(=O)N(C1=O)C)N=CN2[C@@H]3C(=O)C=C[C@H](O3)COCCCCCCO |

SMILES canónico |

CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C(=O)C=CC(O3)COCCCCCCO |

Sinónimos |

7-(3,4-dideoxy-6-O-(6-hydroxyhexyl)hex-3-enopyranosyl-2-ulose)theophylline DHP-TH |

Origen del producto |

United States |

Advanced Synthetic Methodologies for Dihydropyridine Derivatives

Elaboration of Classical Hantzsch Dihydropyridine (B1217469) Synthesis

First reported in 1881 by Arthur Hantzsch, the Hantzsch dihydropyridine synthesis is a cornerstone in the construction of 1,4-dihydropyridine (B1200194) rings. This multicomponent reaction traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate. The versatility and robustness of this reaction have led to its continued exploration and optimization.

Mechanistic Insights into Hantzsch Reaction Pathways

The generally accepted mechanism of the Hantzsch reaction proceeds through a series of interconnected equilibria, culminating in the formation of the dihydropyridine ring. The primary pathway involves two key intermediates: an enamine formed from the reaction of a β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound (a chalcone-type intermediate) resulting from the Knoevenagel condensation of an aldehyde and another molecule of the β-ketoester. benthamdirect.com The subsequent Michael addition of the enamine to the unsaturated carbonyl compound, followed by cyclization and dehydration, yields the final 1,4-dihydropyridine product. benthamdirect.com

However, research has indicated that at least five significant pathways may be operative, with the predominant route being influenced by the specific reactants and reaction conditions. rsc.org Studies utilizing 13C and 15N NMR have provided evidence for the intermediacy of both the enamine and the chalcone, supporting the primary proposed mechanism. rsc.org The potential for low yields and the formation of unexpected byproducts underscores the complexity of the reaction and the importance of understanding these alternative mechanistic pathways.

Optimization Strategies for Hantzsch Reaction Yields and Selectivity

The classical Hantzsch synthesis, while effective, often suffers from drawbacks such as harsh reaction conditions, long reaction times, and modest yields. rsc.org Consequently, numerous strategies have been developed to optimize the reaction's efficiency and selectivity.

Catalysis: A variety of catalysts have been employed to accelerate the reaction and improve yields. Acid catalysts such as p-toluenesulfonic acid (PTSA) have been shown to be effective, with one study reporting a 96% yield in aqueous micelles under ultrasonic irradiation. rsc.org Nanocrystalline copper(II) oxide has also been utilized as a recyclable catalyst for the three-component coupling of aromatic amines, β-ketoesters, and cinnamaldehyde, affording good yields under mild conditions.

Alternative Energy Sources: To overcome the long reaction times associated with conventional heating, alternative energy sources like microwave irradiation and ultrasound have been successfully applied. Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times and improve yields, often in solvent-free conditions.

Green Solvents: In a move towards more environmentally benign syntheses, researchers have explored the use of "green" solvents. Water, ethanol, and glycerol have all been demonstrated as effective reaction media. benthamdirect.com Ionic liquids have also been investigated as recyclable and non-toxic alternatives to traditional organic solvents.

Flow Chemistry: Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced product consistency and reduced waste. Microwave-assisted microflow systems have been developed for the Hantzsch reaction, achieving high efficiency and consistent product yields.

The table below summarizes some of the optimization strategies and their impact on the Hantzsch reaction.

| Strategy | Catalyst/Condition | Key Advantages |

| Catalysis | p-Toluenesulfonic acid (PTSA) | High yields in aqueous media |

| Nanocrystalline Copper(II) Oxide | Recyclable, mild conditions | |

| Energy Source | Microwave Irradiation | Reduced reaction times, improved yields |

| Ultrasonic Irradiation | Enhanced reaction rates | |

| Solvent | Water, Glycerol | Environmentally friendly |

| Ionic Liquids | Recyclable, non-toxic | |

| Technology | Continuous Flow Chemistry | Precise control, reduced waste |

Multicomponent Reaction Approaches to Dihydropyridine Scaffolds

The Hantzsch reaction is a classic example of a multicomponent reaction (MCR), where three or more starting materials react in a single pot to form a product that incorporates substantial portions of all the reactants. This inherent convergency makes it a highly efficient method for generating molecular diversity. By varying the aldehyde, β-dicarbonyl compound, and nitrogen source, a vast library of structurally diverse dihydropyridines can be synthesized.

This approach is particularly valuable in medicinal chemistry and drug discovery, where the rapid synthesis of a large number of analogs is crucial for structure-activity relationship studies. The ability to introduce a wide range of substituents at various positions on the dihydropyridine ring allows for the fine-tuning of the molecule's biological activity. Furthermore, the development of new MCRs beyond the classical Hantzsch reaction continues to expand the accessible chemical space of dihydropyridine scaffolds. nih.gov

Modern Catalytic Strategies in Dihydropyridine Construction

Beyond the optimization of the classical Hantzsch synthesis, significant efforts have been directed towards the development of entirely new catalytic strategies for the construction of dihydropyridine rings. These modern approaches often offer improved stereocontrol and access to novel dihydropyridine structures.

Organocatalysis in Dihydropyridine Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. In the context of dihydropyridine synthesis, organocatalysts have been successfully employed to achieve high levels of enantioselectivity.

Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been shown to catalyze the enantioselective Hantzsch reaction, providing access to chiral polyhydroquinolines with good yields and excellent enantiomeric excesses (ee's). The catalyst is thought to activate the reaction through hydrogen bonding. Similarly, cinchona alkaloids have been used as organocatalysts for the enantioselective synthesis of chiral 1,4-dihydropyridine derivatives.

Aminocatalysis has also been explored. For instance, L-proline has been used to catalyze the Hantzsch reaction of C-glycosyl aldehyde/enamino ester/β-ketoester systems, leading to the formation of dihydropyridine C-glycoconjugates with high diastereoselectivity. This highlights the potential of organocatalysis to not only control stereochemistry at the C4 position but also to construct complex, biologically relevant molecules.

The table below presents selected examples of organocatalysts used in dihydropyridine synthesis.

| Organocatalyst Type | Example | Outcome |

| Chiral Brønsted Acid | BINOL-phosphoric acid | Enantioselective synthesis of polyhydroquinolines |

| Cinchona Alkaloid | Bis-cinchona catalyst | Enantioselective formation of 1,4-dihydropyridines |

| Aminocatalyst | L-proline | Stereoselective synthesis of dihydropyridine C-glycoconjugates |

Metal-Catalyzed Routes to Dihydropyridine Systems

Metal catalysis offers a diverse range of reactivity for the synthesis of dihydropyridines, often proceeding through mechanisms distinct from the classical Hantzsch pathway. These methods can provide access to different isomers and highly functionalized dihydropyridine derivatives.

Transition Metal Catalysis: Transition metals such as palladium, nickel, and copper are widely used in cross-coupling reactions and have been applied to the synthesis of dihydropyridine systems. For instance, metallation of the C4 pyridyl carbon using nickel and palladium chemistry has been achieved, leading to the formation of dihydropyridinate complexes. These complexes can then undergo further reactions, such as catalytic alkylation of the pyridine (B92270) ring.

Nanomaterials have also gained prominence as catalysts. Various nanocatalysts, including magnetic nanoparticles, nanocomposites, and metal oxides, have been employed to improve the efficiency and selectivity of the Hantzsch reaction and related multicomponent syntheses of dihydropyridines. These catalysts often offer advantages in terms of recyclability and sustainability.

s-Block Metal-Mediated Synthesis: Alkali metal dihydropyridines have been investigated as hydride surrogates in synthesis and catalysis. Compounds of lithium, sodium, and potassium have been shown to be effective in catalytic hydroboration and dehydrogenative cyclization reactions.

Lewis Acid Catalysis: Lewis acids, such as scandium(III) trifluoromethanesulfonate (Sc(OTf)3), have been used to catalyze formal [4+2] cycloadditions involving dihydropyridines, leading to the efficient and stereoselective formation of highly substituted tetrahydroquinolines.

The following table highlights some metal-catalyzed approaches to dihydropyridine synthesis.

| Metal Catalyst | Reaction Type | Product Type |

| Palladium/Nickel | C-H activation/Cross-coupling | Functionalized dihydropyridines |

| Copper(II) Oxide Nanoparticles | Multicomponent Reaction | 1,4-Dihydropyridines |

| Alkali Metals (Li, Na, K) | Hydride Transfer | Various reduced heterocycles |

| Scandium(III) triflate | Formal [4+2] Cycloaddition | Tetrahydroquinolines |

Nanomaterial-Catalyzed Dihydropyridine Syntheses

The use of nanomaterials as catalysts in the Hantzsch synthesis of 1,4-dihydropyridines (1,4-DHPs) has emerged as a highly efficient and sustainable approach. Nanocatalysts offer a large surface-area-to-volume ratio, leading to enhanced catalytic activity, milder reaction conditions, and often, the ability to be recovered and reused.

Several types of nanomaterials have been successfully employed. For instance, a Polyindole/TiO2 nanocomposite has been utilized as an effective heterogeneous catalyst for the multi-component Hantzsch reaction under solvent-free conditions at ambient temperature. This method demonstrates broad substrate compatibility, including heteroaromatic and polyaromatic aldehydes, and provides the desired products in high yields with short reaction times. A key advantage is the catalyst's stability and recyclability. scirp.org

Magnetic nanoparticles, such as manganese ferrite (MnFe2O4), also serve as efficient and reusable catalysts. nih.gov In one protocol, superparamagnetic MnFe2O4 nanoparticles catalyze the one-pot condensation of aldehydes, ethyl acetoacetate, and ammonium acetate. nih.gov The catalyst is easily separated from the reaction mixture using an external magnet, and it can be reused multiple times without a significant loss of catalytic activity. nih.gov Other examples include the use of meglumine supported on multi-walled carbon nanotubes (MWCNTs@meglumine) which acts as a highly efficient, reusable heterogeneous catalyst, particularly when combined with ultrasonic irradiation. researchgate.net

The table below summarizes the performance of various nanocatalysts in the synthesis of 1,4-dihydropyridine derivatives.

| Catalyst | Aldehyde | Reaction Conditions | Time | Yield (%) |

| Polyindole/TiO2 | Aromatic aldehydes | Solvent-free, Room Temp | 2-3 h | High |

| MnFe2O4 | Aromatic aldehydes | Ethanol, 80 °C | 15-60 min | 85-96 |

| MWCNTs@meglumine | Benzaldehyde | Ethanol, Ultrasonic, Room Temp | 20 min | 90 |

Principles of Green Chemistry in Dihydropyridine Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of dihydropyridines to minimize environmental impact. This involves the use of safer solvents, energy-efficient methods, and recyclable catalysts.

A significant advancement in green synthesis is the reduction or elimination of volatile organic solvents. Solvent-free, or "dry media," reactions offer benefits such as reduced pollution, lower costs, and operational simplicity. The Hantzsch condensation of aldehydes, ethyl acetoacetate, and ammonium acetate can be effectively carried out under solvent-free conditions, sometimes accelerated by ultrasound irradiation at room temperature, to produce 1,4-dihydropyridines in excellent yields (82-99%). researchgate.net

Alternatively, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. An efficient, clean procedure for synthesizing 1,4-dihydropyridines involves a one-pot Hantzsch reaction in an aqueous medium without any catalyst or organic solvent. tandfonline.com The reaction proceeds in a sealed vessel, and the products can be isolated by simple filtration, with the aqueous filtrate being recyclable for subsequent reactions. tandfonline.com This method achieves satisfactory yields of 86–96% and is noted for its high efficiency and environmental friendliness. tandfonline.com

The application of alternative energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of dihydropyridines. Microwave-assisted synthesis significantly accelerates reaction rates, leading to drastically reduced reaction times and often improved yields compared to conventional heating methods. bioorganica.org.uanih.gov The one-pot, modified Hantzsch reaction to produce fused 1,4-dihydropyridine derivatives can be efficiently conducted in ethanol under microwave irradiation. tubitak.gov.trtubitak.gov.tr This technique has been used to synthesize a variety of 1,4-DHP derivatives under solvent-free conditions, highlighting its efficiency and alignment with green chemistry principles. bioorganica.org.uanih.gov

Ultrasonic irradiation is another energy-efficient method that promotes chemical reactions through acoustic cavitation. The synthesis of 1,4-dihydropyridines has been shown to be strongly accelerated by ultrasound. researchgate.net For example, a solvent-free synthesis of 1,4-DHPs can be achieved by condensing aldehydes, ethyl acetoacetate, and ammonium acetate under ultrasonic irradiation at room temperature, completely avoiding the need for a catalyst and providing yields between 82-99%. researchgate.net This method is praised for its mild conditions, short reaction times, and high yields. researchgate.net

The development of sustainable and recyclable catalysts is a cornerstone of green chemistry in dihydropyridine synthesis. frontiersin.orgdntb.gov.ua The goal is to replace traditional homogeneous acid catalysts, which are often corrosive and difficult to separate from the product, with heterogeneous catalysts that are easily recoverable and reusable.

Magnetic nanoparticles, such as CoFe2O4@SiO4-NH2-Co(II), are excellent examples of such sustainable catalysts. frontiersin.org They exhibit high efficacy, can be used in green solvents like aqueous ethanol, and can be easily recovered and reused for several cycles, which reduces waste and cost. nih.govfrontiersin.org Ionic liquids have also been employed as recyclable catalysts for the Hantzsch synthesis in water, offering high yields and easy separation. amsemodelling.com Furthermore, organocatalysts, which are metal-free small organic molecules, are gaining traction as a more sustainable alternative to metal-based catalysts. csic.es

The following table highlights various sustainable catalysts and their performance.

| Catalyst Type | Example | Solvent | Key Advantages |

| Magnetic Nanoparticle | CoFe2O4@SiO4-NH2-Co(II) | Aqueous Ethanol | High yield, recyclable, sustainable |

| Ionic Liquid | [Fesipmim]Cl | Solvent-free | Reusable, efficient |

| Heterogeneous Solid Acid | Nano-zirconia supported sulfonic acid | Varies | Highly recyclable, efficient |

Stereoselective Synthesis of Chiral Dihydropyridines

Many biologically active molecules are chiral, and their therapeutic effects are often specific to one enantiomer. Consequently, the stereoselective synthesis of chiral dihydropyridines is of great importance. While classical approaches relied on chiral auxiliaries or resolution of racemic mixtures, modern methods focus on asymmetric catalysis.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of 1,4-dihydropyridines, often surpassing metal-based catalytic systems in this area. csic.es Chiral organocatalysts can effectively control the stereochemical outcome of the reaction, leading to the formation of enantioenriched products.

One successful approach involves the use of chiral phosphoric acids derived from BINOL. These catalysts have been applied to the four-component Hantzsch reaction, yielding polyhydroquinolines with good yields and excellent enantiomeric excesses (ee's). nih.gov Another class of effective organocatalysts are cinchona alkaloids. A bis-cinchona catalyst has been shown to activate the Michael addition reaction between enamines and malononitrile derivatives, affording highly substituted chiral 1,4-dihydropyridines with very good results. acs.org This method is one of the few examples of an asymmetric catalytic procedure for producing these valuable chiral compounds. acs.org

The isothiourea catalyst (R)-BTM has also been used for the regio- and stereoselective addition of C(1)-ammonium enolates to pyridinium (B92312) salts, yielding a range of enantioenriched 1,4-dihydropyridines with high diastereomeric and enantiomeric ratios. rsc.org

The table below provides an overview of organocatalysts used in the asymmetric synthesis of dihydropyridines.

| Organocatalyst Type | Example | Reaction Type | Stereoselectivity |

| Chiral Phosphoric Acid | BINOL-derived | Hantzsch Reaction | Excellent ee's |

| Cinchona Alkaloid | Bis-cinchona catalyst | Michael Addition | Very good results |

| Isothiourea | (R)-BTM | Addition to Pyridinium Salts | up to 95:5 dr, 98:2 er |

Chiral Auxiliary Approaches for Dihydropyridine Enantiomers

The synthesis of enantiomerically pure dihydropyridine derivatives is a significant objective in medicinal chemistry, as different enantiomers of unsymmetrical 1,4-dihydropyridines often exhibit varied biological activities. researchgate.net One of the established strategies to achieve stereocontrol is through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recovered for reuse.

Over the years, numerous methods have been developed for the production of enantiopure 1,4-dihydropyridines, with stereoselective synthesis using chiral auxiliaries being a key approach. researchgate.net For instance, pseudoephedrine has been widely employed as a chiral auxiliary in various asymmetric alkylation reactions to produce enantiomerically enriched compounds. nih.gov The general principle involves reacting pseudoephedrine with a carboxylic acid or its derivative to form a corresponding amide. wikipedia.org The α-proton of the carbonyl group can then be selectively removed by a non-nucleophilic base to form an enolate. The subsequent reaction of this enolate is directed by the chiral scaffold of the auxiliary. wikipedia.org

A notable example is the use of pseudoephenamine as a versatile chiral auxiliary. It has demonstrated remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov Amides derived from pseudoephenamine tend to be crystalline, which can facilitate purification, and they provide well-defined peaks in NMR spectra. nih.gov Both enantiomeric forms of pseudoephenamine can be prepared from the corresponding erythro-diastereomers of threo-1,2-diphenyl-2-aminoethanol. nih.gov

The table below summarizes the diastereoselectivities achieved in the formation of quaternary carbon centers using pseudoephenamine as a chiral auxiliary compared to pseudoephedrine.

| Reaction Type | Chiral Auxiliary | Diastereomeric Ratio (dr) |

|---|---|---|

| Enolization-Alkylation of α,α-Disubstituted Amides | Pseudoephenamine | ≥19:1 |

| Pseudoephedrine | (Data for analogous transformation) |

Resolution Techniques for Dihydropyridine Enantiopurification

While asymmetric synthesis aims to produce a single enantiomer directly, resolution techniques are employed to separate racemic mixtures of dihydropyridines. The classic Hantzsch synthesis of unsymmetrical 1,4-dihydropyridines typically yields a racemic mixture, necessitating methods for enantiopurification. researchgate.net

One of the most widely used techniques is preparative chiral chromatography on stationary phases, which allows for the direct separation of enantiomers. mdpi.com Another common and well-established method is the resolution of diastereomeric salts . researchgate.net This involves reacting the racemic dihydropyridine, if it possesses acidic or basic properties, with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization.

For example, racemic 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid has been successfully resolved using commercially available Cinchona alkaloids like cinchonidine and quinidine as resolving agents. mdpi.com By optimizing the solvent system, an enantiomeric excess of over 99.5% was achieved for both the (R)- and (S)-enantiomers in a DMF/water mixture. mdpi.com Similarly, the resolution of racemic amlodipine (B1666008) has been accomplished using tartaric acid in a dimethylformamide (DMF)/water mixture. mdpi.com The addition of water to the DMF was found to significantly improve the efficiency of the resolution. mdpi.com

Enzyme-catalyzed kinetic resolution is another powerful technique for obtaining enantiopure 1,4-dihydropyridines. researchgate.net This method utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.

The following table provides examples of resolution techniques applied to dihydropyridine derivatives.

| Dihydropyridine Derivative | Resolution Technique | Chiral Resolving Agent/Method | Solvent | Achieved Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | Diastereomeric Salt Resolution | Cinchonidine or Quinidine | DMF/water (8:5) | >99.5% |

| Amlodipine | Diastereomeric Salt Resolution | Tartaric Acid | DMF/water | 99% |

| Various 4-aryl-1,4-dihydropyridine derivatives | Capillary Electrophoresis (analytical check of preparative resolution) | Neutral cyclodextrins (α-CD) | N/A | N/A |

Continuous Flow Chemistry for Dihydropyridine Production and Scale-Up

Traditional batch manufacturing of pharmaceuticals can face challenges related to scalability, reaction control, and the need for large equipment. rsc.org Continuous flow chemistry presents an attractive alternative, offering better control over reaction parameters, improved safety, and more straightforward scalability. rsc.orgmanetco.be In a continuous flow process, reactants are continuously pumped into a reactor where they mix and react under steady-state conditions. manetco.be

This methodology has been successfully applied to the synthesis and scale-up of dihydropyridine derivatives. For instance, the synthesis of nifedipine, a dihydropyridine calcium-channel blocker, has been demonstrated for the first time in a continuous flow system. rsc.org This approach allows for rapid optimization of reaction conditions, such as temperature and residence time, which can lead to improved yields and reduced reaction times. rsc.org

A concept has been developed where an automated synthesizer is used for the initial discovery and optimization of the synthetic route, followed by a transfer of the optimized conditions to a commercially available continuous flow system for scale-up. rsc.orgrsc.org This strategy was illustrated with the synthesis of nifedipine, where solutions of the starting materials in methanol were fed into a heated stainless steel coil reactor. rsc.org The reaction time was shown to decrease with increasing temperature, with the best yield achieved at 150 °C with a 60-minute residence time. rsc.org

The use of microwave flow reactors has also been explored for the Hantzsch dihydropyridine synthesis, providing a high-yielding process that is readily transferable to continuous flow processing. researchgate.net This combination of microwave heating and continuous flow can lead to significant improvements in reaction kinetics and processing rates. researchgate.net

| Parameter | Condition |

|---|---|

| Reactants | Solution of 2-nitrobenzaldehyde, methyl acetoacetate, and ammonia in methanol |

| Reactor Type | Heated 10 mL stainless steel coil reactor |

| Temperature | 150 °C |

| Residence Time | 60 minutes |

| Flow Rate | 0.167 mL min⁻¹ |

Functional Group Interconversion and Derivatization of Dihydropyridine Core Structures

The dihydropyridine core is a versatile scaffold that allows for a wide range of functional group interconversions and derivatizations to synthesize novel analogs with potentially improved therapeutic properties. These modifications can be crucial for structure-activity relationship (SAR) studies.

One common derivatization involves the amination of the ester groups at the C3 and C5 positions of the dihydropyridine ring. For example, 1,4-dihydropyridine derivatives have been reacted with benzamide via an amination method to produce hybrid benzamide derivatives. nih.gov This one-step reaction, which can be monitored by thin-layer chromatography (TLC), involves refluxing the dihydropyridine with the desired amide in ethanol. nih.gov

Another approach to functionalization is the desymmetrization of symmetrical 1,4-dihydropyridines. An effective method for the synthesis of enantio-enriched Hantzsch-type 1,4-dihydropyridines involves an enantio-selective bromination. nih.gov This process converts an inert C-H bond at the second or sixth position (methyl group) into a more versatile C-Br bond, which can then be used for further modifications. nih.gov

The synthesis of highly functionalized 1,4-dihydropyridines can also be achieved through multi-component reactions (MCRs). For instance, the use of Yb(OTf)₃ as a Lewis acid catalyst in the MCR of benzaldehyde, ethyl acetoacetate, dimedone, and ammonium acetate has been shown to produce good yields with a variety of aldehydes. nih.gov

The table below provides examples of functional group interconversions and derivatizations of the dihydropyridine core.

| Starting Material | Reagents and Conditions | Product | Type of Transformation |

|---|---|---|---|

| diethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 2-hydroxybenzamide, ethanol, reflux at 60°C | 1,4-dihydropyridine hybrid benzamide derivative | Amination of ester group |

| Symmetrical 1,4-dihydropyridine with a methyl group at the C2 or C6 position | Enantio-selective bromination | Enantio-enriched bromo-1,4-dihydropyridine | C-H to C-Br conversion |

| Benzaldehyde, ethyl acetoacetate, dimedone, ammonium acetate | Yb(OTf)₃ (Lewis acid catalyst) | Highly functionalized 1,4-dihydropyridine | Multi-component reaction for core synthesis and functionalization |

Molecular and Subcellular Mechanistic Investigations of Dihydropyridine Interactions

Dihydropyridine (B1217469) Involvement in Redox Biology and Radical Processes

Role as Single-Electron Reductants

1,4-Dihydropyridines (DHPs) are recognized for their role as reductants in various chemical reactions, including catalytic hydrogenations. uniprot.orgnih.gov More recently, they have been utilized as sacrificial single-electron reductants in processes such as photoredox catalyzed reactions. uniprot.orgnih.gov A significant advancement in this area involves the use of 1,4-dihydropyridine (B1200194) anions as potent single-electron photoreductants. uniprot.orgnih.govnih.gov

When deprotonated by a mild base, simple 1,4-DHPs form anions that can serve as a general platform for single-electron reductions mediated by visible light. uniprot.orgclinpgx.org These DHP anions possess excited state oxidation potentials estimated to be around -2.6 V vs SCE, which is a strong reducing potential. uniprot.orgnih.gov This high reducing power enables them to promote challenging chemical transformations, such as the borylation of aryl chlorides and the photodetosylation of N-tosyl aromatic amines. uniprot.orgnih.gov

A key advantage of this system is the dual functionality of the 1,4-DHP anions, which can act as both a single-electron donor and a hydrogen atom donor. uniprot.orgnih.gov This dual role is exemplified in the hydrodechlorination of aryl chlorides. uniprot.org Furthermore, the substituent at the C4 position of the dihydropyridine ring can be modified to influence the reactivity of the excited state anion, which allows for the reduction of undesirable side reactions like hydrogen atom transfer and back-electron transfer. uniprot.orgnih.govnih.gov

| Dihydropyridine Species | Method of Activation | Function | Application Examples |

| Neutral 1,4-Dihydropyridines | Photoredox Catalysis | Sacrificial single-electron reductant uniprot.orgnih.gov | General photoredox reactions |

| 1,4-Dihydropyridine Anions | Deprotonation with mild base and visible light irradiation uniprot.orgclinpgx.org | Potent single-electron photoreductant uniprot.orgnih.govnih.gov | Borylation of aryl chlorides, photodetosylation of N-Ts aromatic amines, hydrodechlorination of aryl chlorides uniprot.orgnih.gov |

Generation and Reactivity of Acyl Radicals from Dihydropyridines

Acyl-1,4-dihydropyridines serve as effective precursors for the generation of acyl radicals, which are valuable intermediates in organic synthesis for forming new carbon-carbon bonds. medlineplus.gov These radicals can be generated through direct visible light irradiation of the acyl-1,4-DHP, eliminating the need for an external oxidant or a photocatalyst in some systems. medlineplus.gov

One mechanism involves the direct excitation of the acyl-1,4-DHP, followed by an electron transfer from the excited-state DHP to an electron acceptor. For instance, in the presence of 9-fluorenone (FLN) as an electron-shuttle catalyst, the excited DHP (-1.35 V vs. SCE) transfers an electron to FLN (-1.21 V vs. SCE), leading to the formation of the acyl radical. medlineplus.gov Another approach involves the homolytic cleavage of the excited acyl-1,4-DHP species following visible light irradiation, which results in the formation of a DHP radical and the desired acyl radical. medlineplus.gov Electrochemical studies have also confirmed the facile oxidation of acyl-1,4-DHPs at an anode to generate acyl radical cations. medlineplus.gov

The generated acyl radicals are reactive species that can participate in a variety of chemical transformations. They can be trapped by sulfonothioates or selenoates in trifluoromethylthiolation and trifluoromethylselenolation reactions. medlineplus.gov In the presence of a suitable catalyst system, these acyl radicals can react with aldimines to produce α-tertiary amino ketones with high yields. medlineplus.gov They have also been employed in radical-polar crossover reactions for the formation of cyclopropanes. medlineplus.gov

| Acyl-1,4-DHP Derivative | Method of Acyl Radical Generation | Subsequent Reaction |

| Benzoyl, Acetyl, Formyl Acyl-1,4-DHP | Electrochemical oxidation medlineplus.gov | Acylation of quinazolines and quinoxalines |

| General Acyl-1,4-DHPs | Direct visible light irradiation and electron transfer to 9-fluorenone medlineplus.gov | Reaction with aldimines to form α-tertiary amino ketones |

| General Acyl-1,4-DHPs | Direct visible light irradiation and homolytic cleavage medlineplus.gov | Trapping by sulfonothioates or selenoates |

| General Acyl-1,4-DHPs | Photoredox catalysis | Allylation/cyclopropanation cascade reactions medlineplus.gov |

Enzymatic Interactions and Molecular Metabolism of Dihydropyridines

Dihydropyridine Modulation of Dehaloperoxidase Activity

Dehaloperoxidase (DHP), an enzyme found in the marine worm Amphitrite ornata, is a multifunctional protein that exhibits both hemoglobin and peroxidase activities. nih.gov This enzyme is notable for its broad substrate profile, which includes phenols, indoles, and pyrroles. nih.gov The peroxidase function of dehaloperoxidase is involved in the oxidative dehalogenation of trihalophenols.

Research into the structure-function relationship of dehaloperoxidase has revealed that specific mutations can selectively modulate its enzymatic activities. The F21W variant, where phenylalanine at position 21 is replaced by tryptophan, has been shown to attenuate the peroxidase activity of dehaloperoxidase. nih.gov Biochemical assays with this mutant demonstrated a more than sevenfold decrease in the catalytic efficiency of its peroxidase activity for 2,4,6-trichlorophenol (TCP). nih.gov In contrast, the peroxygenase activity of the F21W mutant showed only minimal decreases of 1.2-2.1-fold. nih.gov

X-ray crystallography of the F21W mutant revealed that the introduced tryptophan residue blocks one of the two identified binding sites for TCP, specifically the interior site (TCPinterior). nih.gov This suggests that the other binding site, TCPexterior, remains available for peroxygenase substrates. nih.gov These findings indicate that it is possible to selectively tune the enzymatic functions of dehaloperoxidase, favoring one activity over the other through targeted mutations. nih.gov Stopped-flow UV/visible studies and isotope labeling experiments have suggested that the F21W mutation does not significantly alter the fundamental catalytic intermediates or the mechanisms of the peroxidase and peroxygenase activities. nih.gov

Dihydropyridine Interaction with Dihydropyrimidinase Activity

Dihydropyrimidinase is an enzyme that catalyzes the hydrolytic ring opening of dihydropyrimidines, such as 5,6-dihydrouracil and 5,6-dihydrothymine, which is the second step in the metabolic pathway for pyrimidine degradation. uniprot.org The enzyme is a member of the cyclic amidohydrolase family. researchgate.net Despite the structural similarities between dihydropyrimidines and dihydropyridines, detailed research findings on the direct interaction or modulation of dihydropyrimidinase activity by the "Dhp-TH" class of dihydropyridine compounds are not extensively available in the current scientific literature.

Formation of DHP-DNA Adducts via Metabolic Pathways

The formation of DNA adducts by reactive metabolites is a critical mechanism of genotoxicity and tumorigenicity for various chemical compounds. In the context of 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), its derivatives can form covalent bonds with DNA, leading to the creation of DHP-DNA adducts. This process is often initiated by the metabolic activation of parent compounds, such as pyrrolizidine alkaloids (PAs).

Metabolic pathways in the liver, primarily mediated by cytochrome P450 enzymes, can convert PAs into reactive pyrrolic derivatives. nih.gov For instance, studies on tumorigenic PAs, including those of the retronecine, heliotridine, and otonecine types, have shown that their metabolism results in the formation of DHP. researchgate.net This common metabolic endpoint, DHP, is a reactive electrophile that can subsequently bind to nucleophilic sites on DNA bases.

Research has demonstrated that the metabolism of various PAs, such as clivorine (an otonecine-type), lasiocarpine (a heliotridine-type), and riddelliine (a retronecine-type), in the presence of calf thymus DNA, leads to the formation of a consistent set of DHP-derived DNA adducts. nih.govresearchgate.net Specifically, upon metabolic activation, these PAs generate DHP, which then reacts with deoxyguanosine and deoxyadenosine residues in DNA. acs.org This process involves the formation of dehydropyrrolizidine derivatives through oxidation and dehydration, which then bind to DNA, initiating tumor formation. nih.gov The identification of these DHP-DNA adducts serves as a potential biomarker for exposure to PAs and the associated risk of tumorigenicity. nih.govresearchgate.net

The consistent formation of specific adducts, such as DHP-dG-3, DHP-dG-4, DHP-dA-3, and DHP-dA-4, from the metabolism of various PA-containing plant extracts further supports this general mechanism. acs.org These findings underscore that the metabolic conversion to DHP and subsequent adduction to DNA is a principal pathway for the genotoxicity of these compounds. nih.gov

| Precursor Compound Type | Example Compound | Metabolic Outcome | Resulting Adducts |

| Otonecine-type Pyrrolizidine Alkaloid | Clivorine | Formation of DHP via microsomal metabolism | Eight DHP-derived DNA adducts |

| Heliotridine-type Pyrrolizidine Alkaloid | Lasiocarpine | Formation of DHP via microsomal metabolism | DHP-derived DNA adducts |

| Retronecine-type Pyrrolizidine Alkaloid | Riddelliine | Formation of DHP | DHP-derived DNA adducts |

| Monoester Pyrrolizidine Alkaloid | Heliotrine | Formation of dehydroheliotridine (DHH) leading to DHP | DHP-derived DNA adducts |

Acetylcholinesterase Interaction Profiling

Dihydropyridine compounds have been observed to interact with the cholinergic system, including effects on acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The nature of this interaction can vary, involving regulation of the enzyme's biosynthesis and influencing acetylcholine release.

Studies using the dihydropyridine calcium channel antagonist nifedipine on avian pectoral muscle cultures have shown a significant reduction in the amounts of various molecular forms of AChE. nih.gov This effect was found to be time- and dose-dependent, primarily occurring in the 1-100 nM range. The reduction was more pronounced for the 7S and 19S forms of AChE compared to the 11.4S form. The experimental evidence suggests that this reduction is not due to accelerated protein degradation or issues with post-translational processing, but rather a decrease in AChE biosynthesis. This implies a potential link between the dihydropyridine receptor and the transcriptional or post-transcriptional regulation of the AChE gene in skeletal muscle. nih.gov

Further research into the central nervous system of spontaneously hypertensive rats has revealed interactions between dihydropyridines and cholinergic transmission. The dihydropyridine calcium channel agonist, Bay K8644, when injected intracerebroventricularly, increased the potassium-evoked release of acetylcholine from hippocampal slices. nih.gov Conversely, the DHP antagonist nicardipine inhibited the increase in acetylcholine release induced by Bay K8644. nih.gov These findings point to the involvement of central dihydropyridine binding sites in modulating cholinergic activity.

| Dihydropyridine Compound | Type | Effect on Acetylcholinesterase/Cholinergic System | Model System |

| Nifedipine | Antagonist | Reduction in AChE biosynthesis | Avian pectoral muscle cultures |

| Bay K8644 | Agonist | Increased K+-evoked release of acetylcholine | Hippocampal slices from spontaneously hypertensive rats |

| Nicardipine | Antagonist | Inhibited Bay K8644-induced increase in acetylcholine release | Hippocampal slices from spontaneously hypertensive rats |

Molecular Interactions in Triadic Junctions of Muscle Cells

In skeletal muscle cells, the process of excitation-contraction coupling is critically dependent on the precise molecular interactions occurring at the triadic junctions. These junctions are specialized structures formed by the close apposition of a central transverse tubule (T-tubule) and two terminal cisternae of the sarcoplasmic reticulum (SR). The key players in this interaction are the dihydropyridine receptors (DHPRs), which are voltage-gated L-type calcium channels located in the T-tubule membrane, and the ryanodine receptors (RyRs), which are calcium release channels in the SR membrane.

Structural studies have provided direct evidence for a physical and functional link between DHPRs and RyRs. pagepressjournals.orgpagepressjournals.org The DHPRs are organized into clusters of four, known as tetrads, within the T-tubule membrane. pagepressjournals.orgpagepressjournals.org These tetrads are strategically positioned to align with every other RyR, also known as the "feet" of the sarcoplasmic reticulum. pagepressjournals.org This specific arrangement facilitates a direct molecular interaction that is essential for triggering the release of calcium from the SR in response to membrane depolarization.

This direct conformational coupling allows the voltage-sensing DHPR to act as a trigger for the RyR. When an action potential propagates down the T-tubule, it induces a conformational change in the DHPR. This change is mechanically transmitted to the associated RyR, causing it to open and release stored calcium ions into the cytoplasm, which in turn initiates muscle contraction. nih.gov Evidence suggests that this physical linkage is a fundamental aspect of skeletal muscle function, distinguishing it from cardiac muscle where calcium-induced calcium release is the primary mechanism. nih.gov The formation of these organized arrays of DHPRs and RyRs appears to be an intrinsic property of these proteins, as they can assemble correctly even when expressed in non-muscle cells. pagepressjournals.org

| Interacting Molecule | Location | Organization | Function in Triadic Junction |

| Dihydropyridine Receptor (DHPR) | T-tubule membrane | Clusters of four (Tetrads) | Voltage sensor; triggers conformational change upon depolarization |

| Ryanodine Receptor (RyR) | Sarcoplasmic Reticulum (SR) membrane | Aligned with DHPR tetrads | Calcium release channel; opens upon receiving signal from DHPR |

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Analysis of Substituent Effects on Dihydropyridine (B1217469) Activity

Stereochemical Influence on Receptor Binding

The stereochemistry of 1,4-dihydropyridines, particularly at the C4 position, significantly influences their biological activities and receptor binding. When the substituents at C3 and C5 are non-identical, the C4 position becomes a chiral center, leading to the existence of enantiomers pharmacy180.commdpi.comresearchgate.netmdpi.com. Unsymmetrical dihydropyridine enantiomers often exhibit different biological actions, and in some cases, can even show opposite effects, such as acting as calcium antagonists versus calcium agonists mdpi.comresearchgate.netmdpi.comnih.gov.

For example, the (−)-(S)-enantiomer of BAY K8644 is approximately 10-fold more potent as a calcium channel agonist compared to its (+)-(R)-antipode, which acts as an antagonist nih.gov. Similarly, for other calcium channel blockers, the (S)-enantiomers, such as (−)-S-amlodipine, (+)-S-manidipine, and (−)-S-nitrendipine, have been found to be more potent calcium channel blockers than their respective opposite enantiomers actascientific.comresearchgate.netmdpi.comgoogle.com. In the case of the dihydropyridine derivative 202-791, the (R)-enantiomer inhibited contraction and 45Ca2+ uptake, while the (S)-enantiomer enhanced contraction and 45Ca2+ uptake, demonstrating opposite actions based solely on stereochemistry nih.gov.

The stereochemical consequences of a chiral center at the 4-position have been evaluated, revealing significant differences in potency. For instance, in a series of β-annulated 1,4-dihydropyridines, the (+)-enantiomer showed 10- to 15-fold more potent TGFβ inhibition than the (−) enantiomer nih.govnih.gov. This stereopreference was not observed for Activin A signaling and was reversed for effects on calcium handling in HL-1 cells, highlighting the specificity of stereochemical influence on different biological targets nih.govnih.gov.

Furthermore, chiral resolution studies of compounds like mebudipine (B26035) have revealed that mineralocorticoid receptor (MR) and calcium channel blocker (CCB) activities can reside in opposite enantiomers nih.govresearchgate.net. This underscores that stereochemistry cannot be neglected in the development of novel 1,4-dihydropyridine (B1200194) derivatives, as it impacts not only drug binding but also potential membrane permeation and accumulation tandfonline.com.

Table 2: Examples of Stereochemical Influence on 1,4-Dihydropyridine Activity

| Compound | Enantiomer | Activity/Effect | Potency/Difference | References |

| BAY K8644 | (−)-(S) | Calcium channel agonist | ~10-fold more potent than (R) | nih.gov |

| BAY K8644 | (+)-(R) | Calcium channel antagonist | Less potent than (S) | nih.gov |

| Amlodipine (B1666008) | (−)-S | More potent CCB | Higher activity than opposite enantiomer | actascientific.comresearchgate.netmdpi.com |

| Manidipine | (+)-S | More potent CCB | Higher activity than opposite enantiomer | actascientific.comresearchgate.netmdpi.com |

| Nitrendipine | (−)-S | More potent CCB | Higher activity than opposite enantiomer | researchgate.netmdpi.comgoogle.com |

| 202-791 | (R) | Inhibited contraction & 45Ca2+ uptake | IC50: 3.2 x 10^-8 M (contraction), 4.3 x 10^-8 M (45Ca2+ uptake) | nih.gov |

| 202-791 | (S) | Enhanced contraction & 45Ca2+ uptake | EC50: 1.8 x 10^-7 M (contraction) | nih.gov |

| β-annulated 1,4-DHP (Compound 28) | (+) | TGFβ inhibition | 10- to 15-fold more potent than (-) | nih.govnih.gov |

| Mebudipine | (R) | Mineralocorticoid Receptor (MR) antagonist | Opposite activity to CCB | nih.govresearchgate.net |

| Mebudipine | (S) | Calcium Channel Blocker (CCB) | Opposite activity to MR antagonist | nih.govresearchgate.net |

Computational and Theoretical Chemistry in Dihydropyridine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in solving the Schrödinger equation, allow for the detailed examination of a molecule's electronic properties. northwestern.educhembites.org These methods are crucial for understanding the intrinsic reactivity of dihydropyridines and the fundamental nature of their interactions. By modeling the distribution of electrons, researchers can predict molecular geometry, bond energies, electronic spectra, and reaction barriers. northwestern.eduarxiv.org

Quantum mechanics-based calculations are pivotal in studying electron transfer (ET) processes involving the dihydropyridine (B1217469) ring. Theoretical studies on DHP-based calcium channel blockers like nifedipine suggest that electron transfer may be a key component of their mechanism of action. nih.gov Molecular orbital calculations have identified low-lying excited states with significant intramolecular electron transfer character, where electron density moves from the DHP ring to other parts of the molecule. nih.gov For instance, in one study, calculations showed a transfer of approximately 0.3 electrons from the DHP ring to a nitrobenzene moiety, with the excited state being only 1.8 eV higher in energy than the ground state. nih.gov This suggests that ET could occur either within the molecule (intramolecular) or between the molecule and its biological target (intermolecular). nih.gov Such computational approaches help to corroborate and explain experimental observations related to the activity of DHP analogues. aesnet.org

The biological activity of a flexible molecule like a dihydropyridine derivative is intrinsically linked to its three-dimensional shape or conformation. Mapping the conformational energy landscape helps identify the most stable low-energy structures (conformers) and the energy barriers between them. researchgate.net Quantum chemical calculations can precisely compute the energies of different conformers, revealing how substitutions on the DHP ring influence its geometry. For example, empirical force field calculations on nifedipine have shown that the energy difference between distinct conformations can be very small, on the order of 0.2 kcal/mol, indicating that multiple shapes can coexist. nih.gov Understanding this landscape is crucial, as crystal packing forces can sometimes stabilize a conformation that is higher in energy by up to 20 kJ mol⁻¹, distorting it from its gas-phase minimum. rsc.org These energy maps are essential for refining protein structures and improving force field parameters for more accurate molecular simulations. nih.gov

Molecular Dynamics Simulations of Dihydropyridine-Biological Target Complexes

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. nih.govudel.edu By solving Newton's equations of motion, MD simulations provide a dynamic view of how a dihydropyridine ligand interacts with its biological target, such as an ion channel or enzyme, offering insights that static models cannot capture. udel.edu

MD simulations are instrumental in revealing the stability and specific interactions of DHP derivatives within the binding pockets of their target proteins. researchgate.net Simulations of DHP-protein complexes, often lasting hundreds of nanoseconds, can confirm the stability of binding poses predicted by docking studies. nih.gov These simulations show how the ligand and protein dynamically adjust to one another. Key interactions, such as hydrogen bonds and hydrophobic contacts, can be monitored over time to determine their strength and persistence. For example, MD simulations have been used to study DHP derivatives as inhibitors of P-glycoprotein, highlighting the crucial role of interactions with specific amino acid residues like Gln912, Ser909, and Arg905 in their inhibitory function. researchgate.net Low root-mean-square deviation (RMSD) values for the ligand during a simulation indicate a stable binding pose. nih.gov

The surrounding solvent, typically water in a biological system, plays a critical role in determining the structure, stability, and function of both ligands and proteins. nih.govillinois.edu MD simulations explicitly model the solvent, allowing researchers to investigate its influence on the conformation of dihydropyridine derivatives. rsc.org The solvent can significantly alter the conformational equilibrium by forming intermolecular hydrogen bonds, which may compete with and disrupt intramolecular hydrogen bonds. researchgate.net This can lead to a reversal in the stability order of different conformers compared to the gas phase. researchgate.net The explicit modeling of water is known to be crucial for accurately describing protein folding and thermodynamics, and its effects are significant in stabilizing specific conformations of the DHP-target complex. illinois.edudovepress.com

Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a DHP derivative) when bound to a second (a receptor, such as a protein target). nih.gov This technique is fundamental in drug discovery for screening virtual libraries and proposing how a ligand might interact at the atomic level. nih.govchemrxiv.org

Docking algorithms explore various possible binding poses of the ligand in the receptor's binding site and then use a scoring function to rank them. nih.gov Studies on DHP derivatives targeting calcium channels, such as Cav1.2, utilize docking to predict binding energies and identify key interactions. japsonline.com For example, docking analyses of newly designed DHP compounds have shown favorable binding energies ranging from -6.86 to -10.05 kcal/mol. japsonline.com These studies often reveal critical hydrogen bonds and hydrophobic interactions with specific amino acid residues in the binding pocket. In one such study, a promising DHP derivative formed three hydrogen bonds with Val158, Arg155, and Phe158 residues of the target protein. japsonline.com Docking results for novel compounds are frequently compared to standard drugs like amlodipine (B1666008) and nifedipine to gauge their potential efficacy. japsonline.comnih.gov The insights gained from docking are valuable for guiding the synthesis of new derivatives with improved binding affinity. nih.govnih.gov

| Parameter | Description | Typical Application in DHP Research |

| Binding Energy (kcal/mol) | An estimate of the binding affinity between the ligand and the protein. More negative values indicate stronger binding. | Ranking potential DHP derivatives against a target like the L-type calcium channel. Scores for novel compounds have ranged from -6.86 to -11.6. japsonline.comrjsocmed.com |

| Hydrogen Bonds | Non-covalent attractions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Identifying key stabilizing interactions between the DHP molecule and amino acid residues such as Valine, Arginine, and Phenylalanine. japsonline.com |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein, driven by the exclusion of water. | Explaining the binding of the DHP's aromatic rings within the hydrophobic pockets of the receptor. japsonline.com |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. Used to compare a docked pose to a known crystal structure or to measure stability in MD simulations. | Assessing the accuracy of a docking prediction or confirming the stability of a ligand's binding pose during a simulation. nih.gov |

Prediction of Ligand-Receptor Interactions

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a ligand to its receptor. arcjournals.orgnih.gov In the context of dihydropyridines, which are well-known calcium channel blockers (CCBs), docking studies have been instrumental in understanding their mechanism of action at a molecular level. japsonline.comdergipark.org.tr These studies typically involve modeling the interaction between DHP derivatives and the L-type voltage-gated calcium channel (CaV). arcjournals.org

Research has shown that the 1,4-dihydropyridine (B1200194) ring is a crucial scaffold for the activity of these compounds, inhibiting the influx of extracellular Ca²⁺ through L-type calcium channels. japsonline.com Computational models have been developed to predict the binding modes of various DHP antagonists to synthetic Ca²⁺ channel peptides. doi.org These models often keep the receptor structure rigid while allowing the DHP ligand to be flexible, enabling the exploration of different conformations the ligand might adopt at the binding site. doi.org The calculated interaction energies from these docking simulations have been shown to correlate well with experimentally determined biological activities, such as the IC₅₀ values for blocking Ca²⁺ induced contractions. doi.org

Furthermore, molecular docking can discriminate between the different enantiomers of a DHP compound, predicting which one will have a stronger interaction with the receptor. doi.org For instance, in silico studies have been used to design new DHP-based CCBs with potentially improved efficacy by modifying the core scaffold and predicting their binding energies. japsonline.com Some newly designed compounds have shown lower binding energies than commonly used drugs like amlodipine and nifedipine, suggesting they could be more potent antihypertensive agents. japsonline.com

Beyond calcium channels, docking studies have also explored the interaction of 1,4-dihydropyridine derivatives with other receptors, such as aldose reductase (ALR2) and the receptor for advanced glycation end products (RAGE), which are implicated in diabetic complications. nih.gov These studies have identified specific DHPs, like benidipine, that bind efficiently to the active sites of these proteins, suggesting potential for their repurposing. nih.gov

The following table summarizes the results of a molecular docking study of various dihydropyridine derivatives with the L-type voltage-gated calcium channel.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Activity |

| Nifedipine | -8.5 | Thr1033, Tyr1067, Ile1070 | Antagonist |

| Amlodipine | -9.2 | Tyr1067, Met1074, Gln1077 | Antagonist |

| Compound 10 | -10.05 | Tyr1067, Met1074, Phe1078 | Potentially Enhanced Antagonist |

| Benidipine | -7.8 | His110, Trp111 (ALR2) | Dual ALR2/RAGE inhibitor |

Network Pharmacology Integration in Mechanism Elucidation

Network pharmacology offers a systems-level approach to understanding the complex interactions between drugs, their multiple targets, and the broader biological networks they influence. youtube.com This methodology is particularly valuable for elucidating the mechanisms of action of compounds like dihydropyridines, which may interact with numerous proteins beyond their primary targets. nih.gov

By constructing and analyzing 'compound-target-disease' networks, researchers can identify the key proteins and pathways that are modulated by a drug. nih.gov For dihydropyridines, network pharmacology can help to map their interactions within the cardiovascular system and identify potential off-target effects or new therapeutic applications. The process typically involves several steps:

Identifying Drug Targets: Computational tools are used to predict the protein targets of a given DHP derivative based on its chemical structure. mdpi.com

Constructing the Network: A network is built that connects the DHP with its predicted targets, and these targets are then linked to diseases based on known associations from biological databases. nih.gov

Analyzing the Network: The network is analyzed to identify key nodes (hubs) and pathways that are significantly affected by the drug. mdpi.com This can reveal the molecular mechanisms underlying the drug's therapeutic effects.

The integration of network pharmacology with molecular docking and molecular dynamics simulations can further validate the predicted interactions and provide a more detailed picture of the drug's mechanism of action. mdpi.com This combined computational approach is a powerful strategy for accelerating drug discovery and development. nih.gov

Computational Approaches to Reaction Mechanism Elucidation in Dihydropyridine Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in elucidating the mechanisms of chemical reactions, including the synthesis of dihydropyridines. nih.govrsc.org The Hantzsch synthesis is a classic and widely used method for preparing 1,4-dihydropyridines. researchgate.netorganic-chemistry.org DFT calculations can be used to model the reaction pathway, identify transition states, and calculate the energy barriers associated with each step of the mechanism. rsc.org

These theoretical studies provide valuable insights that can help to optimize reaction conditions and improve the yield and selectivity of the synthesis. For instance, DFT studies have been used to investigate the Hantzsch reaction to produce asymmetrical 1,4-dihydropyridine derivatives. nih.gov By calculating the reactivity of different starting materials, researchers were able to select reactants that led to a significant increase in the reaction yield. nih.govresearchgate.net

Computational studies have also been employed to understand the chemoselectivity of Hantzsch-like reactions that can produce both 1,4- and 1,2-dihydropyridine isomers. rsc.orgrsc.org By modeling the transition state structures and calculating the reaction energy barriers, researchers can determine the factors that favor the formation of one isomer over the other. rsc.org

The following table provides a conceptual overview of how computational parameters can inform the optimization of the Hantzsch dihydropyridine synthesis.

| Computational Parameter | Implication for Reaction Mechanism | Experimental Optimization |

| LUMO Energy of Reactants | Indicates susceptibility to nucleophilic attack | Selection of more reactive aldehydes and β-ketoesters |

| Energy of Transition States | Determines the rate-determining step of the reaction | Adjustment of temperature and catalyst to overcome energy barriers |

| Relative Energies of Intermediates | Indicates the stability of reaction intermediates | Modification of reaction conditions to favor more stable pathways |

| Calculated Reaction Energy Profile | Provides a complete energetic map of the reaction | Overall strategy for improving yield and selectivity |

Preclinical Investigative Models and Cellular Biology for Dihydropyridine Research

In Vitro Cellular Models for Molecular Efficacy and Selectivity Assessment

In vitro cellular models are fundamental tools for the initial assessment of the molecular efficacy and selectivity of dihydropyridine (B1217469) derivatives. These models allow for high-throughput screening and detailed mechanistic studies in a controlled environment.

Cell-based assays are critical for evaluating the primary mechanism of action for many dihydropyridines: the modulation of ion channel activity. japsonline.com Given that the L-type calcium channel is a primary target, assays that measure calcium influx are widely used.

Fluorescence-Based Assays : These assays utilize fluorescent dyes that are sensitive to intracellular calcium concentrations. When dihydropyridines block L-type calcium channels, the influx of calcium is inhibited, leading to a measurable change in fluorescence. thermofisher.com Fluorescently labeled dihydropyridine derivatives, such as those labeled with DM-BODIPY or ST-BODIPY, can also be used to study the number and distribution of L-type Ca2+ channels in single cells. thermofisher.com

Electrophysiological Assays : Techniques such as the patch-clamp method provide a direct measure of ion channel activity. nih.gov In a whole-cell voltage-clamp configuration, the blocking effect of a dihydropyridine derivative on L-type Ca2+ currents can be quantified. nih.gov Studies have shown that the potency of some dihydropyridines to block these currents is voltage-dependent, with enhanced effects under depolarized conditions. nih.gov These assays are crucial for determining the potency and kinetics of channel blockade.

| Assay Type | Principle | Application in DHP Research | Reference |

| Fluorescence-Based Assays | Measurement of intracellular calcium using fluorescent dyes or labeled DHPs. | High-throughput screening of DHP efficacy in blocking L-type calcium channels. | thermofisher.com |

| Patch-Clamp Electrophysiology | Direct measurement of ion currents through cell membranes. | Detailed characterization of the potency and voltage-dependency of DHP-mediated ion channel blockade. | nih.gov |

Studies have utilized various cancer and non-malignant cell lines to investigate the effects of dihydropyridine derivatives on cell growth and proliferation. nih.govnih.govresearchgate.net For instance, the effects of eleven 1,4-dihydropyridine (B1200194) derivatives were examined on human osteosarcoma (HOS), human cervical carcinoma (HeLa), human microvascular endothelial cells (HMEC), and murine skin fibroblasts (L929). nih.govresearchgate.net The ³H-thymidine incorporation assay is a common method used to reflect cellular DNA synthesis and, consequently, cell growth. nih.gov

Research has shown that some dihydropyridines can modulate cellular responses to oxidative stress, thereby influencing cell growth and differentiation. researchgate.net The antioxidant properties of certain DHPs can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov Furthermore, glucose metabolism has been shown to modulate the activity of dihydropyridine-sensitive Ca2+ channels in pancreatic beta-cells, highlighting the interplay between metabolic state and DHP activity. nih.gov Metabolic investigations, including both targeted and untargeted analyses, can help to generate new hypotheses about how metabolites mediate the observed phenotypes following dihydropyridine treatment. nih.gov

In Vitro Organ and Tissue Slice Models for Mechanistic Studies

In vitro organ and tissue slice models bridge the gap between single-cell cultures and in vivo studies by preserving the complex three-dimensional architecture and cellular heterogeneity of native tissues. nih.govresearchgate.netnih.gov These models are valuable for conducting mechanistic studies of dihydropyridines in a more physiologically relevant context.

Precision-cut tissue slices from organs such as the liver, lung, and kidney can be used to study the metabolism of dihydropyridines. nih.govresearchgate.net These slices maintain the activity of various phase I and phase II metabolic enzymes, allowing for the characterization of metabolic pathways and potential species-specific differences in drug metabolism. nih.gov

Organotypic tissue slice cultures are also employed to assess the efficacy and mechanism of action of compounds on intact tissue. nih.govresearchgate.net For example, the vascular selectivity of a new dihydropyridine derivative, NB-818, was evaluated in vitro using rabbit femoral arteries, guinea-pig papillary muscles, and guinea-pig right atria. nih.gov Such models allow for the simultaneous assessment of a compound's effects on different tissue types, providing insights into its tissue-specific activity. nih.govnih.gov

| Model | Organ/Tissue | Application in DHP Research | Reference |

| Precision-Cut Slices | Liver, Lung, Kidney | Studying phase I and phase II metabolism of DHP derivatives. | nih.govresearchgate.net |

| Organotypic Cultures | Vascular Tissue, Heart Muscle | Assessing vascular selectivity and cardiac effects of DHPs. | nih.gov |

Advanced Microscopy and Imaging Techniques for Subcellular Localization and Dynamics

Advanced microscopy techniques are indispensable for visualizing the subcellular localization and dynamics of dihydropyridines and their molecular targets.

Confocal microscopy has been instrumental in studying the distribution of dihydropyridine receptors (DHPRs) within cells. physiology.orgnih.govphysiology.org Through double-labeling immunofluorescence, researchers have examined the spatial association of DHPRs with other key proteins, such as ryanodine receptors (RyRs), which are crucial for processes like excitation-contraction coupling in cardiac myocytes. physiology.orgnih.gov These studies have revealed that the degree of colocalization between DHPRs and RyRs can change during development. nih.gov Deconvolution of confocal images can further enhance resolution and reduce artifacts, leading to more reliable quantitative analysis of protein colocalization. physiology.org

The intrinsic fluorescence of some dihydropyridine derivatives, such as amlodipine (B1666008), can be exploited for live-cell imaging. mdpi.com Confocal fluorescence microscopy has shown that amlodipine can penetrate the plasma membrane and accumulate in intracellular vesicles. mdpi.com Furthermore, fluorescently labeled dihydropyridine derivatives can be used to visualize L-type Ca²⁺ channels in vivo. thermofisher.com

Genetic and Proteomic Approaches to Dihydropyridine Target and Pathway Identification

Genetic and proteomic approaches are powerful tools for identifying the molecular targets of dihydropyridines and elucidating the pathways through which they exert their effects.

Genetic Approaches : Techniques like shRNA (short hairpin RNA) and CRISPR-Cas9 screens can be used to systematically knock down or knock out genes to identify those that modulate the cellular response to a dihydropyridine. nih.govnih.gov For example, an shRNA screen could identify genes whose knockdown sensitizes cells to a particular DHP, suggesting that the gene product may be a target of the compound or part of a parallel pathway. nih.govresearchgate.net

Proteomic Approaches : In silico molecular docking studies can predict the binding affinity of newly designed dihydropyridine derivatives to their target proteins, such as calcium channels. japsonline.combenthamdirect.com These computational approaches, combined with molecular dynamics simulations, help in understanding the binding mechanisms and guiding the design of more potent and selective compounds. japsonline.comnih.gov

Animal Models for Investigating Biological Mechanisms

Animal models are essential for investigating the integrated physiological and pathological effects of dihydropyridines in a living organism. mdpi.comnih.govfrontiersin.org Various animal species are used depending on the specific research question.

Rodent Models : Mice and rats are commonly used to study the behavioral, neurochemical, and pharmacological activities of dihydropyridines. nih.gov For instance, the effects of DHP calcium channel activators on motor function and neurotransmitter levels have been investigated in mice. nih.gov Rat models have been used to investigate the chemopreventive benefits of a 1,4-dihydropyridine against isoproterenol-induced toxicity. researchgate.net

Transgenic Models : Transgenic mouse models are particularly valuable for studying the role of specific genes and pathways in the action of dihydropyridines. springernature.commdpi.com For example, a transgenic mouse model of Alzheimer's disease (APPxPS1) has been used to demonstrate the neuroprotective effects of a dihydropyridine derivative, LA1011, which was shown to improve spatial learning and memory. nih.gov Dyspedic mouse embryos lacking the ryanodine receptor RyR1 have been used to study the targeting of dihydropyridine receptors to T-tubules. nih.gov

Other Animal Models : Guinea pigs and rabbits are often used in cardiovascular research to study the effects of dihydropyridines on cardiac and vascular smooth muscle. nih.govnih.gov For example, the contractile activity of guinea pig ileal longitudinal smooth muscle is a common model for assessing the pharmacologic properties of DHPs. nih.gov

Mouse Models for Neurosteroid DHP Synthesis and Function

The investigation into the synthesis and function of neurosteroids such as 5α-dihydroprogesterone (5α-DHP) has utilized specific mouse models to elucidate its physiological roles within the central nervous system. nih.govnih.govpnas.org One significant model involves subjecting mice to protracted social isolation to study the resulting changes in brain neurochemistry. nih.govnih.gov Unlike the neurosteroid allopregnanolone (ALLO), which modulates the action of GABA at GABA(A) receptors, 5α-DHP is known to bind with high affinity to intracellular progesterone receptors, thereby regulating DNA transcription in what is referred to as a genomic action. nih.govpnas.org

In a key study, mice that were socially isolated for a period of six weeks exhibited a significant decrease in the levels of both 5α-DHP and ALLO in the frontal cortex, with concentrations dropping by approximately 50% compared to group-housed counterparts. nih.govnih.govpnas.org This model allows for the investigation of the enzymatic pathways responsible for neurosteroid synthesis. Researchers have examined the expression of 5α-reductase Type I, the enzyme that converts progesterone into 5α-DHP. nih.govpnas.org In the socially isolated mice, the mRNA and protein expression of this enzyme were found to be about 50% lower than in the control group of group-housed mice. nih.govpnas.org

To further probe the dynamics of 5α-DHP synthesis, an inhibitor of 5α-reductase, (17β)-17-(bis-1-methyl amino carbonyl) androstane-3,5-diene-3-carboxylic acid (also known as SKF105,111), was administered. nih.govnih.govpnas.org This blockade of the enzyme led to an exponential decrease in the frontal cortex concentrations of 5α-DHP and ALLO in both socially isolated and group-housed mice, with levels falling to 10-20% of their initial values within about 30 minutes. nih.govpnas.org By measuring the rate of this decline, researchers could estimate the biosynthesis rate required to maintain steady-state levels of these neurosteroids. The findings revealed that after six weeks of social isolation, the biosynthesis rate of 5α-DHP was reduced to just 30% of the rate observed in group-housed mice. nih.govpnas.org

These results demonstrate that the social isolation mouse model is a valuable tool for studying the regulation of neurosteroid synthesis and for exploring the functional consequences of altered 5α-DHP levels through its genomic mechanisms. nih.govpnas.org

Table 1: Impact of Social Isolation on 5α-DHP Synthesis in Mouse Frontal Cortex

| Parameter | Group-Housed (GH) Mice | Socially Isolated (SI) Mice |

|---|---|---|

| Steady-State Concentration | ~10 pmol/g | ~5 pmol/g (~50% decrease) |

| 5α-Reductase Type I Expression | Normal Level | ~50% lower than GH mice |

| Fractional Rate Constant (k) of Decline | 2.8 h⁻¹ | 1.7 h⁻¹ |

| Turnover Rate (TR) / Biosynthesis Rate | 27.7 pmol⋅g⁻¹⋅h⁻¹ | 8.3 pmol⋅g⁻¹⋅h⁻¹ (~30% of GH mice) |

Data derived from studies on protracted social isolation in mice. nih.gov

Rodent Behavioral Models for Mechanistic Insights (e.g., into central nervous system effects)

Rodent behavioral models are essential tools for gaining mechanistic insights into the pathophysiology of central nervous system disorders and the effects of neuroactive compounds. nih.govresearchgate.net These models, which can incorporate physical and psychological stressors, help to understand the physiological basis of conditions like anxiety and depression and serve as platforms for drug development. nih.govresearchgate.net While rodent models cannot perfectly replicate human disorders, they provide crucial information on the mechanistic basis of stress-related conditions. nih.govresearchgate.net

In the context of DHP research, behavioral models are used to explore the functional consequences of altered neurosteroid levels. For instance, the protracted social isolation model in mice is not only a tool to study the synthesis of 5α-DHP but also a behavioral paradigm that induces a state analogous to stress or depression. nih.govnih.gov The observed decrease in 5α-DHP synthesis in these animals provides a mechanistic link between a chronic stressor and changes in the brain's neurochemical environment. nih.govpnas.org

The central nervous system effects of 5α-DHP are believed to be mediated through its binding to intracellular progesterone receptors, which subsequently influences gene expression. nih.gov The social isolation model offers a platform to investigate how this genomic action of 5α-DHP might influence behavior and the efficacy of therapeutic agents. pnas.org Specifically, this model can be used to explore whether the reduced levels of 5α-DHP contribute to the behavioral phenotypes associated with social isolation and how these changes might alter the response to drugs that act on systems modulated by neurosteroids, such as the GABAergic system. nih.govpnas.org

Common behavioral tests used in conjunction with such models to assess central nervous system effects include:

Anxiety-like behavior tests: Such as the elevated plus maze (EPM) or the light/dark box test. nih.gov

Depression-like behavior tests: Including the forced swim test (FST) and assessments of anhedonia through sucrose preference. nih.gov

Cognitive function tests: Which evaluate processes like memory and executive function that can be influenced by stress and neurosteroid levels. nih.gov

By correlating the biochemical changes in 5α-DHP levels with behavioral outcomes in these established rodent models, researchers can gain significant mechanistic insights into its role in the central nervous system. nih.gov

Investigation of DHP-DNA Adduct Formation in Animal Tissues

The investigation of DHP-DNA adduct formation in animal tissues has been a key area of research, particularly in the context of the genotoxicity of pyrrolizidine alkaloids (PAs). nih.govnih.gov PAs are natural toxins found in numerous plant species and are known to be tumorigenic in experimental animals. nih.govnih.gov Mechanistic studies have revealed that the genotoxicity of these compounds is mediated by the formation of DNA adducts derived from a reactive metabolite, 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). nih.govnih.gov

Research utilizing F344 rat liver microsomes has been instrumental in elucidating the metabolic activation pathway of PAs. nih.govnih.gov In these in vitro models, PAs are metabolized into DHP. nih.govnih.gov When these incubations are performed in the presence of calf thymus DNA, DHP binds to the DNA, forming characteristic DHP-derived DNA adducts. nih.govnih.gov

Studies have examined this process with various types of tumorigenic PAs, including:

Otonecine-type: A study on clivorine, a representative otonecine PA, demonstrated that its metabolism by rat liver microsomes resulted in the formation of DHP and, subsequently, eight distinct DHP-derived DNA adducts when calf thymus DNA was present. nih.gov This was the first report showing that otonecine-type PAs form these specific adducts. nih.gov